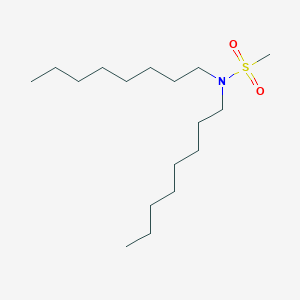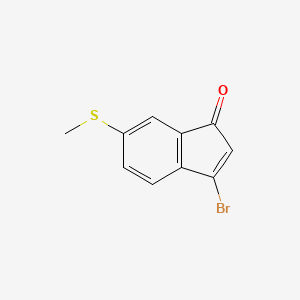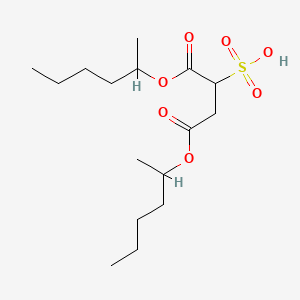![molecular formula C16H22O2SSi2 B14280937 Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane CAS No. 138199-62-9](/img/structure/B14280937.png)
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane is an organosilicon compound characterized by the presence of both hydroxyl and dimethylsilyl groups. This compound is notable for its unique structural features, which include a phenyl ring substituted with hydroxy and dimethylsilyl groups, as well as a sulfanyl linkage connecting two phenyl rings. The presence of silicon atoms in the structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsilanes and thiophenols.
Formation of Sulfanyl Linkage: The thiophenol is reacted with a phenylsilane derivative under controlled conditions to form the sulfanyl linkage between the phenyl rings.
Introduction of Hydroxy and Dimethylsilyl Groups: The resulting intermediate is then subjected to further reactions to introduce the hydroxy and dimethylsilyl groups at the desired positions on the phenyl rings. This step may involve the use of reagents such as dimethylchlorosilane and hydroxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
化学反応の分析
Types of Reactions: Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl rings or the sulfanyl linkage, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the formulation of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane involves its interaction with specific molecular targets. The hydroxyl and dimethylsilyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The sulfanyl linkage provides additional sites for interaction, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane can be compared with other similar compounds, such as:
Phenylsilanes: These compounds share the phenylsilane core but lack the sulfanyl linkage and additional functional groups.
Thiophenols: Thiophenols contain the sulfanyl linkage but do not have the silicon-based functional groups.
Organosilicon Compounds: Other organosilicon compounds may have different substituents on the silicon atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of hydroxyl, dimethylsilyl, and sulfanyl groups, which impart distinct chemical properties and enable a wide range of applications.
特性
CAS番号 |
138199-62-9 |
|---|---|
分子式 |
C16H22O2SSi2 |
分子量 |
334.6 g/mol |
IUPAC名 |
hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane |
InChI |
InChI=1S/C16H22O2SSi2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 |
InChIキー |
YLYRYHLDXCNGRR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)SC2=CC=C(C=C2)[Si](C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)

![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)



![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)

![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
